![molecular formula C28H39BrO2 B12538147 2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one CAS No. 143036-61-7](/img/structure/B12538147.png)
2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one is a complex organic compound characterized by the presence of a bromine atom, a decyloxy group, and a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting ketones to alcohols.
Oxidation: Potassium permanganate (KMnO4) can oxidize the ketone to a carboxylic acid.
Major Products
Substitution: Formation of iodinated derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one involves its interaction with specific molecular targets. The bromine atom and the biphenyl structure allow the compound to engage in various binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Similar biphenyl structure with different substituents.
1,1’-Biphenyl, 4-bromo-2-fluoro-2’,6’-dimethoxy: Another biphenyl derivative with different functional groups.
Uniqueness
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one is unique due to the combination of the decyloxy group and the specific positioning of the bromine atom and the ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
143036-61-7 |
|---|---|
Molekularformel |
C28H39BrO2 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
2-bromo-1-[4-(4-decoxyphenyl)phenyl]-4-methylpentan-1-one |
InChI |
InChI=1S/C28H39BrO2/c1-4-5-6-7-8-9-10-11-20-31-26-18-16-24(17-19-26)23-12-14-25(15-13-23)28(30)27(29)21-22(2)3/h12-19,22,27H,4-11,20-21H2,1-3H3 |
InChI-Schlüssel |
ZAUGZUHVSAMMGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(CC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


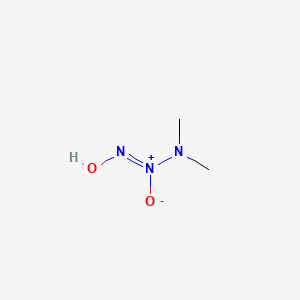
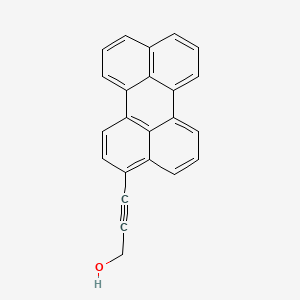
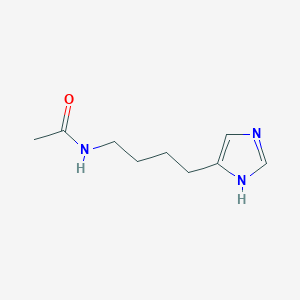
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)

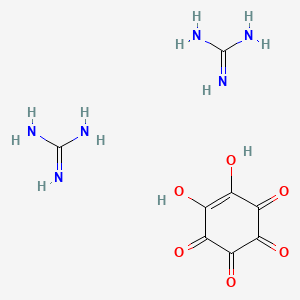

![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)

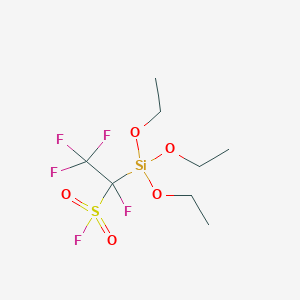
![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)
![4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12538121.png)

![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)
